molecular formula C22H12N6 B13731494 4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile

4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile

Cat. No.: B13731494
M. Wt: 360.4 g/mol
InChI Key: LMCHHBFNHZYAAM-UHFFFAOYSA-N
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Description

4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of a cyclizing agent such as sodium metabisulfite . The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid to achieve the desired product.

Chemical Reactions Analysis

4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H12N6

Molecular Weight

360.4 g/mol

IUPAC Name

4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile

InChI

InChI=1S/C22H12N6/c23-11-13-1-5-15(6-2-13)21-25-17-9-19-20(10-18(17)26-21)28-22(27-19)16-7-3-14(12-24)4-8-16/h1-10H,(H,25,26)(H,27,28)

InChI Key

LMCHHBFNHZYAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=CC4=C(C=C3N2)NC(=N4)C5=CC=C(C=C5)C#N

Origin of Product

United States

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